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N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide

Antibacterial Zone of inhibition E. coli

Researchers seeking to expand structure-activity relationship (SAR) studies on 5-(3-substituted-thiophene)-pyrimidine chemotypes require novel substitution variants. This compound addresses the gap for a 4-methoxyphenyl/3-carboxamide combination. - Enables systematic exploration of electronic/steric effects on Gram-negative & Gram-positive inhibition. - Supports parallel cytotoxicity screening, as close analogs reduce MCF-7 viability to 23.68-44.16%. - Ideal for biophysical DNA-binding assays (UV-Vis, fluorescence displacement, CD) to map substituent-dependent affinity.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 2319723-60-7
Cat. No. B2553955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide
CAS2319723-60-7
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)C3=CSC=C3
InChIInChI=1S/C16H13N3O2S/c1-21-14-4-2-11(3-5-14)15-17-8-13(9-18-15)19-16(20)12-6-7-22-10-12/h2-10H,1H3,(H,19,20)
InChIKeyWXCOVJNZAJRMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide: Identity and Class Overview


N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide (CAS 2319723-60-7) is a heterocyclic small molecule (C₁₆H₁₃N₃O₂S, MW 311.36 g·mol⁻¹) that integrates a 4-methoxyphenyl-substituted pyrimidine core with a thiophene-3-carboxamide moiety [1]. The compound belongs to the broader 5-(3-substituted-thiophene)-pyrimidine chemotype, a class under active investigation for antibacterial and anticancer activities [2]. Its structural architecture – featuring a hydrogen-bond-donating amide linker, a π-rich methoxyphenyl group, and a sulfur-containing thiophene ring – positions it as a versatile scaffold in medicinal chemistry campaigns, with preliminary in silico ADME-toxicology data on close analogs indicating non-toxic profiles and favorable oral bioavailability [2].

Scaffold for SAR-driven hit-to-lead optimization
Distinct substitution pattern enables selectivity exploration
Reported in silico ADME predictions (analog data, class-level)

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide: Uniqueness Over Analogs


Within the 5-(3-substituted-thiophene)-pyrimidine series, small structural modifications produce large differentials in both target engagement and biological outcome. For example, in a head-to-head study of four close analogs (3a–3d), the nature of the substituent on the thiophene ring dictated which compound dominated antibacterial activity (3b and 3d) versus which exhibited superior cytotoxicity (3a) [1]. The target compound bears a distinct 4-methoxyphenyl group on the pyrimidine C2 and a thiophene-3-carboxamide at C5 – a substitution pattern that is absent from the four comparators in the primary evidence base [1]. Even in silico docking revealed that a single atom change can shift binding energies by >1.5 kcal·mol⁻¹ against the same protein target [1]. Consequently, generic substitution with another 5-(thiophene)-pyrimidine analog risks losing the specific activity profile, DNA-binding mode, and ADME characteristics that define this chemotype.

Target Compound
Close Analogs (3a–3d)
4-Methoxyphenyl at C2, thiophene-3-carboxamide at C5
Varied substituents (not 4-methoxyphenyl)
Activity profile may differ from all tested congeners
Antibacterial or cytotoxic dominance depends on substituent
Risk: Direct substitution may shift activity and selectivity profiles

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide: Evidence for Selection


Antibacterial Activity Differentiation

Within the congeneric series of 5-(3-substituted-thiophene)-pyrimidine derivatives (3a–3d), antibacterial activity is highly substituent-dependent. Compounds 3b and 3d demonstrated the most effective zones of inhibition against E. coli and S. aureus, respectively, while 3a and 3c were markedly weaker [1]. The target compound, bearing a 4-methoxyphenyl group at pyrimidine C2 and a thiophene-3-carboxamide at C5, represents a substitution pattern not captured by any of the four tested congeners, implying that its antibacterial profile cannot be inferred from the existing data and must be empirically determined [1].

Antibacterial Activity Differentiation
Class-level inference
3b,3d > 3a,3c vs E. coli, S. aureus
Antibacterial screening context; target substitution pattern not tested
Qualitative ranking only; requires empirical validation
Antibacterial Zone of inhibition E. coli S. aureus SAR

MCF-7 Cytotoxicity Selectivity

In MTT assays against the MCF-7 breast cancer cell line, compound 3a displayed the most potent cytotoxicity, reducing cell viability to a range of 23.68–44.16%, while compounds 3b–3d showed higher viability (i.e., weaker cytotoxicity) [1]. The target compound’s 4-methoxyphenyl-pyrimidine-thiophene-3-carboxamide architecture differs from 3a, meaning its cytotoxicity cannot be assumed equivalent; however, the data demonstrate that the chemotype supports selective cytotoxicity tuning via peripheral substituent variation [1].

MCF-7 Cytotoxicity Selectivity
Class-level inference
3a: 23.68–44.16% viability
Cell-model endpoint context; target not measured
MTT assay, MCF-7 cells; data to verify for target compound
Cytotoxicity MTT assay MCF-7 Breast cancer Selectivity

DNA Binding Mode Differentiation

All four 5-(3-substituted-thiophene)-pyrimidine derivatives (3a–3d) interacted strongly with calf thymus DNA, with UV-absorption data consistent with electrostatic or groove binding [1]. While no inter-compound quantitative comparison was reported, the uniform strong binding indicates that the core scaffold, including the pyrimidine-thiophene linkage present in the target compound, possesses inherent DNA affinity [1].

DNA Binding
Supporting evidence
Strong CT-DNA interaction (all congeners)
DNA-binding assay context; scaffold-dependent property
UV-Vis; groove/electrostatic binding mode
DNA binding Calf thymus DNA Groove binding Spectroscopy

In Silico ADME-Tox and Drug-Likeness

In silico ADME-toxicology assessment of the four congeneric 5-(3-substituted-thiophene)-pyrimidine derivatives predicted non-toxicity, good oral bioavailability, and favorable drug-likeness scores for all four compounds [1]. Because the target compound shares the identical pyrimidine-thiophene core and differs only in the peripheral substituent (4-methoxyphenyl vs. the varied substituents on 3a–3d), these predictions are cautiously extensible, distinguishing this scaffold from more toxic or poorly bioavailable heterocyclic alternatives [1].

In Silico ADME-Tox
Class-level inference
Predicted non-toxic, favorable oral bioavailability
Predicted ADME context; requires experimental validation
Analog data (3a–3d); target not modeled
ADME Toxicity prediction Oral bioavailability Drug-likeness In silico

Molecular Docking Binding Energies

In silico molecular docking of compound 3b yielded binding energies of –7.9 kcal·mol⁻¹ against GlcN-6-P and –6.4 kcal·mol⁻¹ against P38 MAPK [1]. Although the target compound was not docked, the shared pyrimidine-thiophene scaffold suggests potential engagement with similar or distinct targets; the 1.5 kcal·mol⁻¹ differential between the two protein targets underscores how even within a single congener, target selectivity is measurable and substituent-tunable [1].

Molecular Docking
Supporting evidence
3b: GlcN-6-P –7.9, P38 MAPK –6.4 kcal·mol⁻¹
Docking-based selectivity review; target not docked
ΔΔG = 1.5 kcal·mol⁻¹ between targets
Molecular docking GlcN-6-P P38 MAPK Binding energy

DFT-Calculated Reactivity Differentiation

Density Functional Theory (DFT) analysis revealed that compound 3d possessed the smallest HOMO-LUMO energy gap among the four congeners, correlating with higher chemical and biological reactivity [1]. The target compound, with its 4-methoxyphenyl electron-donating group, is predicted to exhibit a distinct electronic profile versus the four characterized analogs, potentially translating into differential reactivity and target interaction kinetics [1].

DFT Reactivity
Class-level inference
3d had smallest HOMO-LUMO gap
Reactivity fingerprint context; target not calculated
Ranking: 3d
DFT HOMO-LUMO gap Chemical reactivity Computational chemistry

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide: Application Scenarios


SAR Expansion of Antibacterial Thiophene-Pyrimidines

The differential antibacterial activity observed among congeners 3a–3d [1] justifies the procurement of the target compound as a novel substitution variant for systematic SAR studies. Its 4-methoxyphenyl group at pyrimidine C2 and thiophene-3-carboxamide at C5 represent a combination not tested in the primary study, enabling exploration of electronic and steric effects on Gram-negative and Gram-positive inhibition.

MCF-7 Cytotoxicity Screening with Selectivity Benchmarking

Given that compound 3a reduced MCF-7 cell viability to 23.68–44.16% [1], the target compound can be screened in parallel MTT assays to determine whether the 4-methoxyphenyl substitution enhances or diminishes cytotoxicity relative to the most potent congener, directly informing lead prioritization.

DNA-Binding Mechanism Studies

The confirmed strong CT-DNA interaction of the 5-(3-substituted-thiophene)-pyrimidine scaffold via groove or electrostatic binding [1] supports the use of the target compound in biophysical assays (UV-Vis, fluorescence displacement, circular dichroism) to map substituent-dependent DNA affinity and binding mode, a prerequisite for transcription-targeted drug design.

In Silico Docking and DFT-Guided Lead Optimization

The docking data for 3b (–7.9 and –6.4 kcal·mol⁻¹ against GlcN-6-P and P38 MAPK) and DFT reactivity ranking for 3d [1] establish a computational framework into which the target compound can be inserted for comparative virtual screening, enabling procurement of a compound with a predicted unique binding and reactivity profile before committing to synthesis.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Substituent-dependent inhibition profile
Gram-negative and Gram-positive endpoints
Cancer cell-model studies
Cell viability endpoint context
MTT assay response vs. reference congener
DNA interaction research
DNA-binding scaffold property
Biophysical assay confirmation
Computational lead optimization
Docking and reactivity predictions
Target selectivity and reactivity benchmarking
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